molecular formula C19H21NOSe B14304783 N-[2-(Phenylselanyl)cyclohexyl]benzamide CAS No. 114290-37-8

N-[2-(Phenylselanyl)cyclohexyl]benzamide

Cat. No.: B14304783
CAS No.: 114290-37-8
M. Wt: 358.3 g/mol
InChI Key: YOWZYGGHRPSWAJ-UHFFFAOYSA-N
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Description

N-[2-(Phenylselanyl)cyclohexyl]benzamide is a chemical compound of interest in specialized organic chemistry and materials science research. This benzamide derivative features an organoselenium group, a key moiety studied for its unique chemical and electronic properties. The closely related compound, N1-[2-(phenylseleninyl)cyclohexyl]benzamide, has been characterized by single-crystal X-ray diffraction, a technique critical for determining the three-dimensional atomic structure of molecules and understanding their solid-state properties . The incorporation of selenium into organic frameworks is a significant area of investigation due to its potential role in catalysis and materials science. Like other specialized research compounds, this product is intended for laboratory analysis and investigational purposes only. It is supplied with the explicit understanding that it will not be administered to humans or used for diagnostic, therapeutic, or any other personal applications. This product is strictly for use by qualified scientists in controlled research settings.

Properties

CAS No.

114290-37-8

Molecular Formula

C19H21NOSe

Molecular Weight

358.3 g/mol

IUPAC Name

N-(2-phenylselanylcyclohexyl)benzamide

InChI

InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21)

InChI Key

YOWZYGGHRPSWAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Route 1: Cyclohexylamine Intermediate Approach

This method adapts strategies from N-cyclohexyl-2-benzothiazolesulfenamide (CBS) synthesis, replacing sulfur with selenium:

Step 1: Synthesis of 2-(Phenylselanyl)cyclohexanamine

  • Reaction :
    $$
    \text{Cyclohexene oxide} + \text{PhSeH} \xrightarrow{\text{Base}} \text{2-(PhSe)cyclohexanol} \rightarrow \text{2-(PhSe)cyclohexanamine (via Curtius rearrangement)}
    $$
  • Conditions :
    • Base: NaOH/KOH (5–30% wt)
    • Solvent: Water/THF biphasic system
    • Temperature: 35–85°C

Step 2: Amidation with Benzoyl Chloride

  • Procedure :
    • Dissolve 2-(PhSe)cyclohexanamine in aqueous NaOH
    • Slowly add benzoyl chloride at ≤10°C
    • Stir 2–3 hrs at room temperature
  • Workup :
    • Filter, wash with H₂O, dry under vacuum (70–80°C)

Theoretical Yield : 85–92% (estimated from analogous benzamide syntheses)

Route 2: Direct Selenylation of Preformed Benzamide

Modifies N-(2-phenylethyl)benzamide methods by introducing selenium post-amidation:

Step 1: Synthesis of N-(2-Bromocyclohexyl)benzamide

  • Reagents :
    • Cyclohexene + NBS (radical bromination) → 2-bromocyclohexanol
    • Convert to amine via Gabriel synthesis
    • Amidation with benzoyl chloride

Step 2: Selenide Coupling

  • Ullmann-type Reaction :
    $$
    \text{N-(2-BrC₆H₁₀)benzamide} + \text{PhSeSePh} \xrightarrow{\text{Cu, DMF}} \text{Target}
    $$
  • Conditions :
    • 110°C, 24 hrs
    • 2 eq. PhSeSePh, 10 mol% CuI

Advantages :

  • Avoids handling volatile PhSeH
  • Higher functional group tolerance

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Selenium Handling Requires PhSeH (toxic gas) Uses PhSeSePh (safer solid)
Step Count 2 3
Purification Aqueous workup Column chromatography needed
Yield Potential 85–92% 70–85%
Scalability Industrial feasible Lab-scale optimized

Critical Reaction Parameters

Temperature Control

  • Amidation : ≤10°C during benzoyl chloride addition prevents selenide oxidation.
  • Selenylation : 80–85°C optimal for disulfide cleavage in Route 1.

Catalytic Systems

  • Inorganic bases (NaOH) : Preferred for cost and aqueous compatibility.
  • Copper catalysts : Essential for Ullmann coupling in Route 2 (10 mol% CuI).

Solvent Selection

  • Water : Ideal for amidation steps (prevents selenide decomposition).
  • DMF : Required for copper-mediated couplings in Route 2.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Benzamide NH: δ 8.2–8.5 ppm (broad)
    • Cyclohexyl protons: δ 1.2–2.4 ppm (multiplet)
    • Phenylselanyl Ar-H: δ 7.3–7.6 ppm
  • ¹³C NMR :

    • C=O: δ 167–169 ppm
    • C-Se: δ 95–100 ppm

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm
    • Retention time: ~6.2 min (theoretical)

Industrial Considerations

Waste Management

  • Selenium residues : Require treatment with NaHCO₃/H₂O₂ to form selenate (SeO₄²⁻) for safe disposal.
  • Solvent recovery : Distillation of DMF/H₂O mixtures (Route 2) adds 15–20% to operational costs.

Regulatory Compliance

  • OSHA limits : Airborne Se ≤0.2 mg/m³ (8-hr TWA) necessitates closed reactors.
  • Product specifications :
    • Purity: ≥98% (pharma-grade)
    • Selenium content: 12.7–13.3% (theoretical: 13.05%)

Chemical Reactions Analysis

Types of Reactions

N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Cyclohexylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key Observations :
  • Selenium vs. Halogens/Others : The phenylselanyl group in the target compound enhances antioxidant activity compared to chloro or methoxy substituents. For instance, THHEB (IC₅₀ = 22.8 µM for DPPH scavenging) is less potent than selanyl analogs like N-(3-methylbutyl)-2-(phenylselanyl)benzamide, which shows superior H₂O₂ scavenging .
  • Pharmacological Targets: Substituents dictate target specificity. U-47700 (3,4-dichloro + dimethylamino) binds opioid receptors , while phenylselanyl derivatives target redox pathways and cancer cells .

Antioxidant and Anticancer Activities

Table 2: Antioxidant and Anticancer Data
Compound Name Antioxidant Activity (IC₅₀ or TEAC) Anticancer Activity (Cell Line, IC₅₀) References
N-[2-(Phenylselanyl)cyclohexyl]benzamide TEAC = ~0.6 (vs. Trolox) HL-60: <10 µM; MCF-7: <10 µM
THHEB DPPH IC₅₀ = 22.8 µM Not reported
N-(1S,2R,4R)-menthyl-2-(phenylselanyl)benzamide Not quantified HL-60: Most potent in series
Key Findings :
  • Phenylselanyl vs. Hydroxy Groups : The selanyl group’s redox activity outperforms hydroxy groups in ROS scavenging. For example, THHEB’s DPPH IC₅₀ (22.8 µM) is higher (less potent) than selanyl derivatives, which show TEAC values comparable to Trolox .
  • Anticancer Selectivity : The menthyl-substituted phenylselanyl benzamide exhibits superior antiproliferative activity, suggesting steric and lipophilic effects enhance cell uptake .
Key Insights :
  • Synthetic Accessibility : Phenylselanyl derivatives require specialized selenylation steps, whereas chloro or methoxy analogs (e.g., Rip-B) are synthesized via straightforward amidation .
  • Yield Challenges: U-47700’s low yield (21.3%) reflects the complexity of introducing dimethylamino and chloro groups .

Mechanistic and Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : Selenium’s electron-donating nature enhances redox activity, while chloro groups (electron-withdrawing) favor receptor binding (e.g., U-47700’s opioid agonism) .
  • Conformational Flexibility : The cyclohexyl ring’s chair conformation in the target compound may optimize binding to sigma receptors or antioxidant enzymes, contrasting with planar aromatic systems in THHEB .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Phenylselanyl)cyclohexyl]benzamide, and how can reaction conditions be optimized for yield?

  • Methodology : A typical approach involves ring-opening reactions of 2-oxazolines with selenol nucleophiles. For example, refluxing benzamide derivatives with phenylselenol precursors in methanol under inert conditions (e.g., nitrogen) for 2–4 hours, followed by recrystallization from methanol or ethanol to purify the product . Optimization may include varying temperature (60–80°C), stoichiometry of selenol reagents (1.2–1.5 equivalents), and reaction time (monitored via TLC/HPLC).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and Se-C bonds (~600–650 cm⁻¹).
  • NMR (¹H/¹³C) : Identify cyclohexyl proton environments (δ 1.2–2.8 ppm) and benzamide aromatic protons (δ 7.3–8.1 ppm). Selenium’s anisotropic effects may cause signal splitting .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., selenium’s natural isotope abundance at m/z 80/82) .

Q. What stability considerations are critical for handling selenium-containing benzamides?

  • Methodology : Selenium derivatives are prone to oxidation. Store compounds under inert atmospheres (argon) at –20°C in amber vials. Assess stability via accelerated degradation studies (e.g., exposure to light, O₂, or humidity) monitored by HPLC. Use antioxidants like BHT (0.1% w/v) in stock solutions to prevent Se–C bond cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodology :

  • Structural analogs : Synthesize derivatives with variations in the phenylselanyl group (e.g., substituents like –CF₃, –OCH₃) or cyclohexyl ring (e.g., axial vs. equatorial substituents).
  • Biological assays : Screen for antioxidant, anti-inflammatory, or enzyme inhibitory activity (e.g., COX-2, GPx mimics) using cell-based models or enzymatic kits. Compare IC₅₀ values and correlate with electronic/steric properties (Hammett σ, logP) .
  • Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., glutathione peroxidase) .

Q. What mechanistic insights govern the reactivity of the phenylselanyl group in C–H functionalization reactions?

  • Methodology : Investigate selenium’s role in directing C–H activation using Cu(II)-mediated oxidation (e.g., methoxylation/chlorination). Under basic conditions, the benzamide directs organometallic C–H activation, while acidic conditions favor single-electron-transfer pathways. Monitor regioselectivity via LC-MS and isotopic labeling (e.g., D₂O exchange experiments) .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR splitting vs. computational predictions)?

  • Methodology :

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., cyclohexyl chair-flipping).
  • DFT calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure, particularly for selenium’s stereoelectronic effects .

Q. What strategies are effective for detecting trace impurities or novel analogs in synthesized batches?

  • Methodology :

  • LC-HRMS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (MeCN/H₂O + 0.1% formic acid). Use fragmentation patterns to identify impurities (e.g., de-selenated byproducts).
  • Retrosynthetic analysis : Cross-reference with databases (e.g., SciFinder) to flag unexpected analogs, as seen in opioid benzamide research .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the selanyl group.
  • SAR : Correlate selenium’s electronegativity with bioactivity; bulky substituents may enhance metabolic stability.
  • Regulatory compliance : While the compound is not listed in controlled substance schedules, document analogs’ structural deviations from regulated opioids (e.g., U-47700 lacks the phenylselanyl moiety) .

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